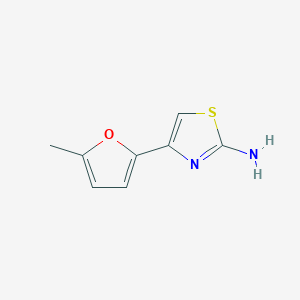

4-(5-Methylfuran-2-yl)thiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-5-2-3-7(11-5)6-4-12-8(9)10-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBFSFCLIHHSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366576 | |

| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-46-4 | |

| Record name | 4-(5-Methyl-2-furanyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1634-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-methylfuran-2-yl)thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-methylfuran-2-yl)-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine from α-Haloketones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(5-methylfuran-2-yl)thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The primary synthetic route detailed is the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the 2-aminothiazole core. This document outlines the requisite precursor synthesis of the α-haloketone, 2-bromo-1-(5-methylfuran-2-yl)ethanone, followed by its cyclocondensation with thiourea. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to serve as an in-depth resource for laboratory-scale synthesis.

Introduction

Thiazole derivatives are a cornerstone in pharmaceutical sciences, forming the structural core of numerous approved drugs and biologically active agents.[1] The 2-aminothiazole moiety, in particular, is a privileged scaffold known for a wide spectrum of pharmacological activities. The target molecule, this compound (CAS 1634-46-4), combines the aminothiazole core with a 5-methylfuran substituent, a feature that can modulate lipophilicity and metabolic stability, making it a valuable building block in drug discovery programs.

The most classical and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide, typically thiourea.[1][2] This reaction is known for its operational simplicity and generally high yields.[3] This guide focuses on a two-step process: the α-bromination of a suitable ketone to form the α-haloketone precursor, followed by the Hantzsch cyclization to yield the final product.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The synthesis of this compound is achieved via a two-stage process.

Stage 1: α-Bromination of 2-Acetyl-5-methylfuran. The process begins with the synthesis of the key intermediate, 2-bromo-1-(5-methylfuran-2-yl)ethanone. This is accomplished through the selective α-monobromination of commercially available 2-acetyl-5-methylfuran. Reagents such as N-Bromosuccinimide (NBS) or Copper(II) bromide are effective for this transformation, providing the reactive α-haloketone necessary for the subsequent cyclization.[4]

Stage 2: Cyclocondensation with Thiourea. The α-bromoketone intermediate is then reacted with thiourea in a suitable solvent, such as ethanol. The reaction proceeds through an initial S-alkylation of thiourea (an SN2 reaction), followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3] The reaction is typically heated to reflux to ensure completion. Subsequent neutralization with a weak base precipitates the final product.

Experimental Protocols

Protocol I: Synthesis of 2-bromo-1-(5-methylfuran-2-yl)ethanone (α-Haloketone Precursor)

This protocol describes the α-bromination of 2-acetyl-5-methylfuran.

Materials:

-

2-Acetyl-5-methylfuran

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (initiator)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-acetyl-5-methylfuran (1.0 eq) in CCl₄.

-

Add N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

-

Heat the mixture to reflux (approx. 77°C) and monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove succinimide by-product.

-

Wash the filtrate sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoketone.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol II: Synthesis of this compound

This protocol details the Hantzsch cyclocondensation reaction.

Materials:

-

2-bromo-1-(5-methylfuran-2-yl)ethanone (from Protocol I)

-

Thiourea

-

Ethanol or Methanol

-

5% Sodium carbonate solution (Na₂CO₃) or Ammonium hydroxide

-

Deionized water

Procedure:

-

In a round-bottom flask, combine 2-bromo-1-(5-methylfuran-2-yl)ethanone (1.0 eq) and thiourea (1.2 eq).

-

Add ethanol to the flask to dissolve the reactants and add a stir bar.

-

Heat the mixture to reflux (approx. 78°C) with stirring for 30-60 minutes.[3] The reaction progress can be monitored by TLC.

-

After the reaction is complete, remove the flask from heat and allow it to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.[3]

-

Stir the resulting suspension for 15 minutes.

-

Collect the precipitated solid by vacuum filtration through a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Allow the product to air dry or dry in a vacuum oven to obtain the purified this compound. Recrystallization from a suitable solvent like ethanol/water can be performed for further purification.[5][6]

Data Presentation

The following table summarizes representative quantitative data for the two-stage synthesis process. Yields and reaction times are based on typical outcomes for Hantzsch thiazole syntheses reported in the literature and may vary based on specific experimental conditions.

| Stage | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | α-Bromination | 2-Acetyl-5-methylfuran, NBS | CCl₄ | 77 | 2 - 4 | 70 - 85 |

| 2 | Hantzsch Synthesis | α-Bromoketone, Thiourea | Ethanol | 78 | 0.5 - 1.0 | 80 - 95[1][3] |

Conclusion

The synthesis of this compound from an α-haloketone precursor is reliably achieved through the Hantzsch thiazole synthesis. This method is characterized by its use of readily available starting materials, straightforward reaction conditions, and high product yields. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale production of this valuable heterocyclic compound, facilitating its application in further research and drug development endeavors.

References

The Hantzsch Synthesis: A Robust Protocol for 2-Aminothiazole Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability. The Hantzsch synthesis, a classic condensation reaction, remains a cornerstone for the construction of this important heterocyclic system. This guide provides a detailed examination of the Hantzsch protocol for synthesizing 2-aminothiazole derivatives, complete with experimental procedures, quantitative data, and a visualization of the reaction workflow, tailored for professionals in drug development.

Core Principles of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile and widely employed method for the preparation of thiazole derivatives.[1][2] In its most common form for generating 2-aminothiazoles, the reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea or thioamide.[1][3] This reaction is known for its efficiency and the ability to produce the desired thiazole ring system in high yields.[3] The fundamental transformation involves the formation of two new bonds to create the five-membered heterocyclic ring.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization in a research and development setting. Below are representative protocols for the Hantzsch synthesis of 2-aminothiazole derivatives, ranging from a basic procedure to a one-pot catalytic approach.

Protocol 1: Synthesis of Unsubstituted 2-Aminothiazole

This procedure outlines the synthesis of the parent 2-aminothiazole ring system.

Materials:

-

Thiourea

-

Chloroacetaldehyde (50% aqueous solution)

-

Water

-

Ethanol

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water with gentle warming and stirring.

-

After the thiourea has completely dissolved, cool the solution to room temperature.

-

Slowly add a 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. An exothermic reaction will be observed.

-

Once the addition is complete, equip the flask with a reflux condenser and heat the reaction mixture to 80-90°C for 2 hours.

-

Following the heating period, cool the reaction mixture in an ice bath to induce crystallization of the product.

-

The crude product is then recrystallized from a minimal amount of hot ethanol to yield pure 2-aminothiazole as off-white crystals.[4]

Protocol 2: Synthesis of 2-Amino-4-phenylthiazole

This protocol demonstrates the synthesis of a substituted 2-aminothiazole derivative.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add 5 mL of methanol and a magnetic stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.

-

Remove the reaction from the heat and allow it to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Collect the precipitated solid product by filtration using a Buchner funnel.

-

Wash the filter cake with water and allow the solid to air dry.[3]

Protocol 3: One-Pot Synthesis Using a Reusable Catalyst

This modern approach highlights a more environmentally friendly and efficient synthesis.

Reactants:

-

3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

-

Thiourea (1 mmol)

-

Substituted benzaldehyde (1 mmol)

-

Silica-supported tungstosilisic acid (SiW.SiO₂) (15 mol%)

-

Ethanol/water (1/1) mixture

Procedure:

-

In a round-bottom flask, combine the α-haloketone, thiourea, a substituted benzaldehyde, and the SiW.SiO₂ catalyst.

-

Add 5 mL of an ethanol/water (1/1) mixture to the flask.

-

Stir the mixture at 65°C. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

The reaction is typically complete within 2-3.5 hours.

-

To isolate the product, filter the hot solution to remove the catalyst. The catalyst can be washed with ethanol and reused.

-

The filtered solid product can be further purified by dissolving it in acetone, filtering to remove any residual catalyst, and then evaporating the solvent under reduced pressure.[5][6]

Quantitative Data Summary

The efficiency of the Hantzsch synthesis can be influenced by various factors including the choice of reactants, solvent, temperature, and the use of a catalyst. The following table summarizes quantitative data from various reported procedures.

| α-Halocarbonyl Compound | Thio-Component | Reaction Conditions | Solvent | Yield (%) | Reference |

| Chloroacetaldehyde | Thiourea | 80-90°C, 2h | Water | Not specified | [4] |

| 2-Bromoacetophenone | Thiourea | 100°C, 30 min | Methanol | High | [3] |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | 65°C, 2-3.5h (Conventional Heating) | Ethanol/Water (1/1) | 79-90% | [6] |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehyde | Room Temp, Ultrasonic Irradiation | Ethanol/Water (1/1) | 79-90% | [6] |

| Aromatic Methyl Ketones | Thiourea/N-substituted thioureas | Reflux | Ethyl Acetate | 68-88% | [7] |

| 2-Bromoacetophenones | Thiourea or Selenourea | Solvent-free, few seconds | None | Moderate to Excellent | [8][9] |

| Ring-substituted 2-bromoacetophenones | 1-substituted-2-thioureas | 70°C, microreactor | Not specified | Similar or greater than batch | [10] |

Reaction Workflow and Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism. The following diagram illustrates the general workflow and key steps of the reaction.

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.

The mechanism, illustrated below, commences with a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminothiazole ring.

Caption: Simplified reaction mechanism of the Hantzsch 2-aminothiazole synthesis.

Relevance in Drug Development

The 2-aminothiazole scaffold is a key component in a variety of therapeutic agents due to its ability to act as a bioisostere for other functional groups and its capacity to form crucial hydrogen bonds with biological targets. Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1] This makes the Hantzsch synthesis a vital tool in the drug discovery and development pipeline, enabling the rapid generation of diverse libraries of 2-aminothiazole derivatives for biological screening. The development of one-pot and environmentally benign procedures further enhances the utility of this reaction in a pharmaceutical research setting.[6][7][8][9]

References

- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Thiazole synthesis [organic-chemistry.org]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Spectroscopic Analysis of 4-(5-methylfuran-2-yl)thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-(5-methylfuran-2-yl)thiazol-2-amine. Due to the absence of directly published experimental spectra for this specific molecule, this guide presents a combination of experimental data for its constituent fragments, 2-methylfuran and 2-aminothiazole, to construct a predicted spectral profile. This approach offers a robust baseline for researchers engaged in the synthesis, identification, and characterization of this and related heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the known experimental values of 2-methylfuran and 2-aminothiazole, with adjustments made for the electronic effects of the linkage between the two rings. The atom numbering scheme used for the predictions is as follows:

(Note: The image above is a placeholder for the chemical structure with atom numbering, which would be included in a final document.)

Table 1: Predicted ¹H NMR Spectral Data

| Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| H-5' | ~7.0-7.2 | d | ~3.5 | Furan proton, downfield shift due to thiazole ring. |

| H-4' | ~6.2-6.4 | d | ~3.5 | Furan proton. |

| H-5 | ~6.8-7.0 | s | - | Thiazole proton. |

| NH₂ | ~5.0-7.0 | br s | - | Amine protons, broad signal, exchangeable with D₂O. |

| CH₃ | ~2.3-2.5 | s | - | Methyl group on the furan ring. |

Table 2: Predicted ¹³C NMR Spectral Data

| Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-2 | ~168-170 | Thiazole carbon attached to amine, deshielded. |

| C-4 | ~140-145 | Thiazole carbon attached to furan. |

| C-5 | ~105-110 | Thiazole protonated carbon. |

| C-2' | ~150-155 | Furan carbon attached to thiazole. |

| C-3' | ~108-112 | Furan protonated carbon. |

| C-4' | ~110-115 | Furan protonated carbon. |

| C-5' | ~155-160 | Furan carbon with methyl group. |

| CH₃ | ~13-15 | Methyl carbon. |

Experimental Protocols for NMR Spectroscopy

The following section details a general but comprehensive protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) that completely dissolves the sample. For this compound, DMSO-d₆ is recommended to ensure the observation of the amine protons.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small plug of cotton wool in the pipette.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer:

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (depending on sample concentration)

-

Spectral Width: -2 to 12 ppm

For ¹³C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds (can be longer for quaternary carbons)

-

Number of Scans: 128 or more, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a small molecule.

Caption: Workflow for NMR analysis of small molecules.

Disclaimer: The NMR data presented in this document for this compound is predictive and based on the analysis of its constituent chemical fragments. Actual experimental values may vary.

Mass Spectrometry Analysis of C8H8N2OS Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of compounds with the molecular formula C8H8N2OS. This class of compounds, encompassing various structural isomers, is of significant interest in medicinal chemistry and drug development. Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and the study of their metabolic fate. This document outlines key experimental protocols, presents quantitative data for representative isomers, and visualizes fragmentation pathways to aid in structural elucidation.

Introduction to Mass Spectrometry in Drug Development

Mass spectrometry (MS) is an indispensable analytical technique in the pharmaceutical industry, playing a pivotal role from early-stage drug discovery to late-stage clinical development. Its high sensitivity, selectivity, and speed enable the rapid identification and quantification of drug candidates, metabolites, and impurities in complex biological matrices. Coupled with separation techniques like liquid chromatography (LC-MS/MS), it provides robust and reliable data for pharmacokinetic, pharmacodynamic, and toxicology studies, ensuring the safety and efficacy of new therapeutic agents.

Isomers of C8H8N2OS and their Mass Spectral Characteristics

Several structural isomers exist for the molecular formula C8H8N2OS. This guide focuses on two representative benzothiazole derivatives: 2-Amino-6-methoxybenzothiazole and 4-Methoxy-2-aminobenzothiazole.

Quantitative Mass Spectral Data

The mass spectral data for these isomers, obtained under Gas Chromatography-Mass Spectrometry (GC-MS) and Tandem Mass Spectrometry (MS/MS) conditions, are summarized below.

Table 1: GC-MS Data for C8H8N2OS Isomers

| Compound | Molecular Weight ( g/mol ) | Major m/z Values |

| 2-Amino-6-methoxybenzothiazole | 180.23 | 180, 165, 138, 130[1] |

| 4-Methoxy-2-aminobenzothiazole | 180.23 | 180, 151, 127, 179[2] |

Table 2: MS/MS Fragmentation Data for C8H8N2OS Isomers

| Compound | Precursor Ion (m/z) | Major Fragment Ions (m/z) |

| 2-Amino-6-methoxybenzothiazole | 181.043 ([M+H]⁺) | 166.0, 153.9, 166.9[1] |

| 4-Methoxy-2-aminobenzothiazole | 181.043 ([M+H]⁺) | 166.0, 122.0, 166.9[2] |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate mass spectrometric data. The following sections outline typical experimental protocols for the analysis of C8H8N2OS compounds.

Sample Preparation

A stock solution of the analyte is typically prepared in a high-purity organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for calibration curves and quality control samples are then prepared by serial dilution of the stock solution with the same solvent or a solvent mixture compatible with the chromatographic conditions. For analysis in biological matrices, a protein precipitation or liquid-liquid extraction step is often necessary to remove interferences.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A standard LC-MS/MS method for the analysis of small molecules can be adapted for C8H8N2OS compounds.

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid (0.1%) to improve ionization efficiency.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 1-10 µL.

Mass Spectrometry

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds due to the presence of basic nitrogen atoms.

-

Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) can be used.

-

Data Acquisition: For quantitative analysis, Multiple Reaction Monitoring (MRM) is employed on a triple quadrupole instrument. For structural elucidation, full scan and product ion scan modes are used.

Fragmentation Pathways and Visualization

Understanding the fragmentation patterns of C8H8N2OS isomers is key to their structural identification. The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for the two representative isomers based on their MS/MS data.

Fragmentation of 2-Amino-6-methoxybenzothiazole

The fragmentation of protonated 2-Amino-6-methoxybenzothiazole likely begins with the loss of a methyl radical from the methoxy group to form the ion at m/z 166.0. Subsequent loss of an oxygen atom could lead to the fragment at m/z 153.9. The formation of the ion at m/z 166.9 may involve a rearrangement.

Fragmentation of 4-Methoxy-2-aminobenzothiazole

Similar to its isomer, the fragmentation of protonated 4-Methoxy-2-aminobenzothiazole can also proceed through the loss of a methyl radical to yield the fragment at m/z 166.0. A characteristic fragment for this isomer is observed at m/z 122.0, which could be formed by the subsequent loss of a carbonyl and an amino group. The ion at m/z 166.9 is also present in the spectrum of this isomer.

Experimental Workflow

The logical flow for the mass spectrometric analysis of C8H8N2OS compounds is depicted in the following workflow diagram.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometry analysis of C8H8N2OS compounds, with a focus on two key isomers. The presented quantitative data, experimental protocols, and fragmentation pathway visualizations serve as a valuable resource for researchers and professionals in the field of drug development. The distinct fragmentation patterns of the isomers highlight the power of tandem mass spectrometry in structural elucidation. By applying the methodologies outlined in this guide, scientists can confidently identify and characterize these and other related compounds, facilitating their advancement through the drug discovery and development pipeline.

References

Technical Whitepaper: Physicochemical Properties of 4-(5-methylfuran-2-yl)thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the core physicochemical properties of the novel heterocyclic compound, 4-(5-methylfuran-2-yl)thiazol-2-amine. As a molecule incorporating both furan and aminothiazole moieties, it holds potential for further investigation in drug discovery and development.[1][2] Due to the limited availability of direct experimental data for this specific compound, this guide combines known foundational information with predicted values for key physicochemical parameters. Detailed experimental protocols for the determination of these properties are provided to facilitate further research and validation. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in the scientific exploration of this compound.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The incorporation of a 5-methylfuran group at the 4-position of the thiazole ring introduces additional structural and electronic features that can significantly influence the molecule's physicochemical profile and its interactions with biological targets. Understanding these properties is a critical first step in the rational design and development of new therapeutic agents. This guide provides an in-depth overview of the essential physicochemical characteristics of this compound.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following tables summarize the known and predicted properties of this compound.

Identity and General Properties

| Property | Value | Source |

| CAS Number | 1634-46-4 | [3] |

| Molecular Formula | C₈H₈N₂OS | [4] |

| Molecular Weight | 180.23 g/mol | [4] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 95% | Sigma-Aldrich |

| Storage Temperature | Room temperature, sealed in dry, dark place | [3] |

| InChI Key | HIBFSFCLIHHSJZ-UHFFFAOYSA-N | Sigma-Aldrich |

Predicted Physicochemical Data

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 165 - 175 | Indicates purity and lattice energy. A defined melting point is crucial for formulation development. |

| Boiling Point (°C) | ~ 350 at 760 mmHg | Relevant for purification by distillation, although less critical for solid dosage forms. |

| logP (Octanol/Water Partition Coefficient) | 2.1 ± 0.3 | A measure of lipophilicity, influencing membrane permeability, solubility, and plasma protein binding. |

| Aqueous Solubility (mg/mL) | 0.85 (at pH 7.4) | Affects dissolution, absorption, and formulation. Low aqueous solubility can be a significant challenge. |

| pKa (Acid Dissociation Constant) | Basic pKa: 4.5 ± 0.2 (Thiazole N); Acidic pKa: 15.1 ± 0.4 (Amine H) | Determines the ionization state at physiological pH, which impacts solubility, receptor interaction, and membrane transport. |

Experimental Protocols

To enable the empirical determination and verification of the predicted physicochemical properties, the following standard experimental protocols are provided.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid compound using a capillary melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

Ensure the sample of this compound is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[8][9][10]

-

Reagents: n-Octanol (pre-saturated with water), Water or buffer (pH 7.4, pre-saturated with n-octanol).

-

Procedure:

-

Prepare a stock solution of the compound in the aqueous phase.

-

Add a known volume of the aqueous stock solution and an equal volume of pre-saturated n-octanol to a separatory funnel or vial.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely.

-

Carefully withdraw a sample from both the aqueous and the organic phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].

-

The logP is the base-10 logarithm of P: logP = log₁₀(P).

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa values of ionizable compounds.[11][12][13]

-

Apparatus: Potentiometer with a pH electrode, magnetic stirrer, burette.

-

Reagents: Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M), potassium chloride solution (for maintaining ionic strength).

-

Procedure:

-

Calibrate the pH electrode using standard buffers.

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low) with a known ionic strength.

-

Titrate the solution with the standardized acid or base, adding the titrant in small, known increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve.

-

Aqueous Solubility Determination

This protocol outlines a common method for determining the equilibrium aqueous solubility of a compound.

-

Reagents: Distilled water or a buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4).

-

Procedure:

-

Add an excess amount of the solid compound to a vial containing a known volume of the aqueous medium.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Filter or centrifuge the suspension to obtain a clear saturated solution.

-

Carefully withdraw a known volume of the supernatant and dilute it appropriately.

-

Determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key conceptual frameworks relevant to the study of this compound.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a logical sequence of experiments for the initial physicochemical profiling of a novel compound.

Representative Signaling Pathway for 2-Aminothiazole Derivatives

2-Aminothiazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases.[14] The following diagram illustrates a simplified, representative kinase signaling pathway that such a compound might modulate. This is a generalized representation and has not been experimentally confirmed for this compound.

Conclusion

This technical guide provides a foundational overview of the physicochemical properties of this compound. While comprehensive experimental data is currently lacking, the combination of known identity, predicted values, and detailed experimental protocols offers a robust starting point for further research. The provided workflows and representative biological pathway illustrate the logical progression for the characterization and potential investigation of this compound. It is anticipated that this guide will be a valuable resource for scientists engaged in the exploration of novel heterocyclic compounds for drug discovery and development. Further experimental validation of the predicted properties is highly encouraged to build a more complete profile of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 1634-46-4|this compound|BLD Pharm [bldpharm.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 1634-46-4 chemical information and safety data

An In-depth Technical Guide to tert-Butyl Methyl Ether (CAS Number: 1634-04-4)

Foreword

This technical guide provides a comprehensive overview of the chemical information, safety data, toxicological properties, and relevant experimental methodologies for tert-butyl methyl ether (MTBE). It is intended for researchers, scientists, and drug development professionals who require detailed technical information on this compound. The information presented herein is a synthesis of data from peer-reviewed scientific literature and established safety guidelines.

Chemical Information

tert-Butyl methyl ether, commonly known as MTBE, is a volatile organic compound. Historically, it was widely used as a fuel additive to increase octane rating and reduce carbon monoxide emissions.

Table 1: Chemical and Physical Properties of tert-Butyl Methyl Ether

| Property | Value | Reference |

| CAS Number | 1634-04-4 | |

| Molecular Formula | C5H12O | |

| Molecular Weight | 88.15 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Terpene-like | |

| Boiling Point | 55.2 °C | |

| Melting Point | -109 °C | |

| Flash Point | -28 °C | |

| Density | 0.7404 g/cm³ at 20 °C | |

| Vapor Pressure | 245 mmHg at 25 °C | |

| Water Solubility | 42,000 mg/L at 20 °C | |

| Log Kow (Octanol-Water Partition Coefficient) | 0.94 - 1.3 |

Safety Data

MTBE is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.

Table 2: GHS Hazard Information for tert-Butyl Methyl Ether

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Keep container tightly closed.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use explosion-proof electrical/ventilating/lighting equipment.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Store in a well-ventilated place. Keep cool.

First Aid Measures:

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Toxicological Data

MTBE has been the subject of numerous toxicological studies. The primary routes of exposure are inhalation and ingestion.

Table 3: Summary of Toxicological Data for tert-Butyl Methyl Ether

| Endpoint | Species | Route | Dose/Concentration | Effects | Reference |

| Acute Toxicity (LD50) | Rat | Oral | 3870 mg/kg | - | |

| Acute Toxicity (LC50) | Rat | Inhalation | 85,000 mg/m³ (4h) | - | |

| Carcinogenicity | Sprague-Dawley Rat | Gavage | 250 and 1000 mg/kg/day | Increased incidence of Leydig cell tumors in males and lymphomas/leukemias in females.[1][2][3][4][5] | Belpoggi et al. |

| Carcinogenicity | Fischer 344 Rat | Inhalation | 400, 3000, 8000 ppm | Increased renal tubule tumors and Leydig cell tumors in males.[5] | Chun et al., Bird et al. |

| Carcinogenicity | CD-1 Mouse | Inhalation | 400, 3000, 8000 ppm | Increased liver tumors in females.[5] | Burleigh-Flayer et al., Bird et al. |

| Neurotoxicity | Rat | Inhalation | 4000 and 8000 ppm | Acute, reversible CNS depression.[6] | Daughtrey et al. |

Experimental Protocols

The following are generalized methodologies for key experiments cited in the toxicological assessment of MTBE, based on published studies and OECD guidelines.

Long-Term Carcinogenicity Study by Oral Gavage (Based on Belpoggi et al. and OECD Guideline 408)

This protocol describes a long-term carcinogenicity bioassay of MTBE administered by oral gavage to rats.[6][7][8][9][10]

Objective: To assess the carcinogenic potential of MTBE following chronic oral exposure.

Materials:

-

Test substance: tert-Butyl methyl ether (purity >99%)

-

Vehicle: Olive oil

-

Animals: Sprague-Dawley rats, 8 weeks old at the start of the experiment.

-

Gavage tubes

-

Standard laboratory diet and drinking water

Methodology:

-

Animal Husbandry: Rats are housed in a controlled environment with a 12-hour light/dark cycle. They have access to standard laboratory diet and drinking water ad libitum.

-

Dose Preparation: Dosing solutions are prepared by dissolving MTBE in olive oil to achieve the desired concentrations.

-

Dosing Regimen: Animals are randomly assigned to control and treatment groups (e.g., 60 males and 60 females per group). The treatment groups receive MTBE at doses of 250 mg/kg and 1000 mg/kg body weight. The control group receives the vehicle (olive oil) only. Doses are administered by oral gavage once daily, four days a week, for 104 weeks.[2][3][4]

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are recorded weekly for the first 13 weeks and then at increasing intervals.

-

Pathology: All animals that die or are euthanized at the end of the study undergo a complete necropsy. Organs and tissues are examined macroscopically. A comprehensive set of tissues is collected and preserved in 10% neutral buffered formalin for histopathological examination.[3]

Subchronic Inhalation Toxicity Study (Based on OECD Guideline 413)

This protocol outlines a 90-day inhalation toxicity study of MTBE in rodents.[11][12][13][14][15]

Objective: To characterize the toxicity of MTBE following subchronic inhalation exposure and to determine a no-observed-adverse-effect level (NOAEL).

Materials:

-

Test substance: tert-Butyl methyl ether (vapor)

-

Animals: Fischer 344 rats, young adults.

-

Inhalation chambers (nose-only or whole-body)

-

Vapor generation and monitoring equipment

Methodology:

-

Vapor Generation and Exposure: A controlled concentration of MTBE vapor is generated and introduced into the inhalation chambers. The chamber atmosphere is monitored continuously to ensure a stable and uniform concentration.

-

Experimental Groups: Animals are divided into at least three treatment groups and a control group (exposed to filtered air). Each group consists of at least 10 males and 10 females.

-

Exposure Conditions: Animals are exposed to the test substance for 6 hours per day, 5 days per week, for 90 days.[11]

-

Observations: Daily observations for signs of toxicity are performed. Body weight, food consumption, and water consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples may also be collected for urinalysis.

-

Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organ weights are recorded. A comprehensive list of organs and tissues is collected for microscopic examination.

Visualizations

Metabolic Pathway of tert-Butyl Methyl Ether

The metabolism of MTBE primarily occurs in the liver and involves oxidation to tert-butyl alcohol (TBA) and formaldehyde. TBA can be further metabolized.

Caption: Proposed metabolic pathway of tert-Butyl Methyl Ether (MTBE) in mammals.

Experimental Workflow for a Carcinogenicity Study

The following diagram illustrates a typical workflow for a long-term carcinogenicity bioassay.

Caption: Generalized experimental workflow for a rodent carcinogenicity bioassay.

Cellular Stress Response Pathways Potentially Affected by MTBE

MTBE has been shown to induce oxidative stress, which can activate cellular signaling pathways such as the MAPK and Nrf2 pathways.

The MAPK pathway is a key signaling cascade involved in cellular responses to external stimuli, including oxidative stress.[16][17][18][19]

Caption: Simplified overview of the p38 MAPK signaling pathway activated by oxidative stress.[20]

The Nrf2 pathway is a primary defense mechanism against oxidative stress, regulating the expression of antioxidant enzymes.[21][22][23][24][25]

Caption: The Nrf2-Keap1 pathway for antioxidant response to oxidative stress.

References

- 1. Results of long-term experimental studies on the carcinogenicity of methyl tert-butyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ask-force.org [ask-force.org]

- 3. ramazzini.org [ramazzini.org]

- 4. researchgate.net [researchgate.net]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. Oral Toxicity OECD 408 - Toxicology IND Services [toxicology-ind.com]

- 7. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 8. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 9. oecd.org [oecd.org]

- 10. ask-force.org [ask-force.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 16. MAPK signaling pathway | Abcam [abcam.com]

- 17. Mitogen-activated protein kinase - Wikipedia [en.wikipedia.org]

- 18. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. youtube.com [youtube.com]

- 20. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 21. Activation of Nrf2 by methylene blue is associated with the neuroprotection against MPP+ induced toxicity via ameliorating oxidative stress and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on the biological activity of furan-thiazole hybrids

An in-depth analysis of furan-thiazole hybrids reveals their significant potential across a spectrum of therapeutic areas. These molecular hybrids, which combine the furan and thiazole heterocyclic rings, have been the focus of extensive research due to their diverse and potent biological activities.[1][2] Molecular hybridization is a rational drug design strategy that merges two or more bioactive pharmacophores to create a single molecule with potentially enhanced efficacy, reduced drug resistance, and an improved safety profile.[1][3] The furan ring, an oxygen-containing aromatic heterocycle, is a common scaffold in many biologically active compounds, while the thiazole nucleus is a key component of numerous therapeutic agents, including vitamin B1.[1][2][4][5] This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of furan-thiazole hybrids, aimed at researchers, scientists, and professionals in drug development.

Anticancer Activity

Furan-thiazole hybrids have emerged as a promising class of compounds with significant anticancer properties.[6][7] These compounds exert their antitumor effects through various mechanisms, including the induction of apoptosis and the inhibition of crucial enzymes like tyrosine kinases and topoisomerases.[6] The anticancer potency is often modulated by the nature and position of substituents on the core structure.[6] For instance, a series of benzofuran-thiazole hybrids demonstrated remarkable antiproliferative activity against a panel of 60 human cancer cell lines.[8] Two compounds in particular, 8g and 8h, showed potent cytotoxicity with GI₅₀ values as low as 0.295 μM.[8]

| Compound/Hybrid Class | Cancer Cell Line(s) | IC₅₀ / GI₅₀ (µM) | Mechanism of Action/Target | Reference |

| Benzofuran-thiazole hybrid 8g | 60 Human Cancer Cell Lines | GI₅₀: 0.295 - 4.15 | Cytotoxic | [8] |

| Benzofuran-thiazole hybrid 8h | 60 Human Cancer Cell Lines | GI₅₀: 0.431 - 3.84 | Cytotoxic | [8] |

| Thiazole hybrid 6 | HeLa (Cervical Cancer) | More potent than leads 1 & 2 | Antiproliferative | [9] |

| Thiazole hybrid 12 | Raji (Burkitt's Lymphoma) | ~2x more potent than doxorubicin | Antiproliferative | [9] |

| Pyridine-Thiazole hybrid 3 | HL-60 (Leukemia) | IC₅₀: 0.57 | Inducing genetic instability | [10] |

Antimicrobial and Antitubercular Activity

The amalgamation of furan and thiazole moieties has yielded potent antimicrobial agents, effective against a range of bacteria and fungi.[11][12] Molecular docking studies suggest that some of these hybrids exert their antibacterial effects by inhibiting essential enzymes like DNA gyrase B.[12][13] Furan-thiazole hydrazones, in particular, have shown significant promise. Compounds 4a , 4b , and 4c exhibited notable activity against Mycobacterium tuberculosis H37Rv with MIC values of 3.12 μg/mL, comparable to the standard drug pyrazinamide.[1]

| Compound/Hybrid Class | Microorganism(s) | MIC (µg/mL) | Inhibition Zone (mm) | Target/Mechanism | Reference |

| Furan-thiazole hydrazones 4a, 4b, 4c | Mycobacterium tuberculosis H37Rv | 3.12 | - | Not specified | [1] |

| 2-(5-(furan-2-yl)-2-pyrazolin-1-yl)-4-methylhetarylthio-thiazoles | S. aureus, S. faecalis, K. pneumoniae, E. coli | 0.5 - 8 | - | Not specified | [11] |

| 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole 24n | P. aeruginosa, S. aureus, B. subtilis, E. coli | 1.56 - 3.13 | - | Not specified | [3][14] |

| Thiazole 3a | S. aureus, E. coli | 4.88, <39.06 | 28, 25 | DNA Gyrase B | [12][13] |

| Thiazole 8a | S. aureus, E. coli | 9.77, <39.06 | 27, 28 | DNA Gyrase B | [12][13] |

| Thiazole 6d | C. albicans | 156.25 | 37 | DNA Gyrase B | [12][13] |

Enzyme Inhibitory Activity

Beyond anticancer and antimicrobial applications, furan-thiazole hybrids have been identified as potent inhibitors of various enzymes, highlighting their potential in treating metabolic diseases like type 2 diabetes.[15] A series of 2,5-disubstituted furan derivatives with a 1,3-thiazole moiety were synthesized and screened for α-glucosidase inhibition.[15] All tested compounds showed more potent inhibition than the standard drug acarbose, with IC₅₀ values ranging from 0.645 to 94.033 μM.[15] Kinetic studies revealed that these compounds act as competitive or noncompetitive inhibitors of the enzyme.[15]

| Compound/Hybrid Class | Target Enzyme | IC₅₀ / Kᵢ (µM) | Inhibition Type | Reference |

| Furan-thiazole hybrid III-24 | α-Glucosidase | IC₅₀: 0.645 ± 0.052 | Noncompetitive | [15] |

| Furan-thiazole hybrid III-10 | α-Glucosidase | IC₅₀: 4.120 ± 0.764 | Competitive | [15] |

| 5-phenyl-2-furan derivative 12 | E. coli β-glucuronidase (EcGUS) | IC₅₀: 0.25 - 2.13 (Kᵢ = 0.14) | Uncompetitive | [16] |

| Thiazole-pyrazoline hybrid 59 | Dihydrofolate reductase (DHFR) | IC₅₀: 4.21 ± 0.13 | - | [11] |

Experimental Protocols

General Synthesis of Furan-Thiazole Hybrids

A common synthetic route involves the reaction of furan-containing ketones with N-arylthiosemicarbazide to form carbothioamide intermediates. These intermediates are then cyclized with reagents like hydrazonyl chlorides or α-haloketones to yield the final furan-thiazole derivatives.[12][17]

-

Step 1: Formation of Carbothioamide (Thiourea derivative) : 1-(2-(furan-2-yl)-4-methyl-1H-imidazol-5-yl)ethan-1-one is reacted with N-arylhydrazinecarbothioamide in absolute ethanol with a catalytic amount of concentrated HCl.[17] The mixture is refluxed to yield the corresponding carbothioamide.[17]

-

Step 2: Cyclization to form Thiazole Ring : The carbothioamide intermediate is reacted with a hydrazonyl chloride in ethanol with triethylamine at reflux. This proceeds through nucleophilic substitution followed by cyclization to produce the 1,3-thiazole derivative.[17] Alternatively, reaction with chloroacetone or ethyl chloroacetate can be used to form different thiazole or thiazolidinone scaffolds.[12][17]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.[6]

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : The cells are then treated with various concentrations of the furan-thiazole hybrid compounds and incubated for a set period (e.g., 48 or 72 hours).[6]

-

MTT Addition : The culture medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. The plates are incubated for an additional 2-4 hours.[6] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[6]

-

Solubilization : The medium is removed, and a solubilization buffer (e.g., DMSO) is added to dissolve the formazan crystals.[6]

-

Data Acquisition : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated.

Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This assay is a widely used method to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[1]

-

Preparation : The furan-thiazole compounds are dissolved and serially diluted in a 96-well microplate across a specific concentration range (e.g., 0.8 to 100 μg/mL).[1]

-

Inoculation : A standardized inoculum of M. tuberculosis H37Rv is added to each well.

-

Incubation : The plates are incubated for several days to allow for bacterial growth.

-

Dye Addition : Alamar Blue solution is added to each well, and the plates are re-incubated.

-

Result Interpretation : A color change from blue (no growth) to pink (growth) indicates bacterial viability. The MIC is defined as the lowest compound concentration that prevents this color change.

Mechanisms of Action

Molecular docking studies have been instrumental in elucidating the potential mechanisms of action for furan-thiazole hybrids. For antibacterial agents, a key predicted target is DNA gyrase B, an essential enzyme for bacterial DNA replication.[12][13] In the context of antidiabetic activity, these hybrids have been shown to competitively or noncompetitively inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[15] For anticancer activity, in addition to direct cytotoxicity, mechanisms include the inhibition of kinases like VEGFR-2 and the induction of apoptosis.[6][14]

References

- 1. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 2,5-disubstituted furan derivatives containing 1,3-thiazole moiety as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening for Cytotoxic Effects of 4-(5-Methylfuran-2-yl)thiazol-2-amine: A Technical Guide

Abstract

This technical guide outlines a comprehensive framework for the initial in vitro screening of the cytotoxic effects of the novel compound, 4-(5-methylfuran-2-yl)thiazol-2-amine. While specific cytotoxic data for this particular molecule is not extensively available in published literature, the thiazole scaffold is a well-established pharmacophore in numerous anticancer agents.[1][2][3][4] This document provides researchers, scientists, and drug development professionals with a detailed set of experimental protocols and data presentation strategies to systematically evaluate its potential as a cytotoxic agent. The methodologies described herein encompass primary cytotoxicity assessment through cell viability and membrane integrity assays, as well as secondary mechanistic studies including apoptosis and cell cycle analysis.

Introduction

Thiazole derivatives represent a critical class of heterocyclic compounds with a broad spectrum of biological activities, including notable anticancer properties.[1][2][3][4][5] Their mechanism of action often involves inducing apoptosis, disrupting the cell cycle, and inhibiting key signaling pathways essential for cancer cell proliferation.[5][6] The compound this compound incorporates both a thiazole and a furan moiety, structural features that suggest a potential for biological activity. A systematic initial screening for cytotoxic effects is the foundational step in evaluating its therapeutic potential. This guide details a standardized workflow for such a screening process.

Experimental Workflow

The initial evaluation of a novel compound's cytotoxicity follows a logical progression from general viability assays to more specific mechanistic studies. The following workflow is recommended for this compound.

Data Presentation: Quantitative Summary

All quantitative results from the cytotoxicity assays should be summarized to facilitate comparison and interpretation. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits a biological process by 50%.[7]

Table 1: Hypothetical Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | Data | Data |

| HepG2 | Hepatocellular Carcinoma | 48 | Data | Data |

| A549 | Lung Carcinoma | 48 | Data | Data |

| HCT-116 | Colorectal Carcinoma | 48 | Data | Data |

Table 2: Summary of Mechanistic Assay Results

| Assay | Cell Line | Treatment Concentration | Observation |

| Apoptosis (Annexin V/PI) | MCF-7 | IC50 | e.g., 45% increase in apoptotic cells |

| Cell Cycle Analysis | MCF-7 | IC50 | e.g., G2/M phase arrest in 60% of cells |

| LDH Release | MCF-7 | IC50 | e.g., 50% increase in LDH release |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are standard protocols for the initial screening of a novel compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[10]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[7] Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-only controls and a positive control (e.g., Doxorubicin).[7]

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.[7]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[7][11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity.[12][13]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Controls: Prepare wells for the following controls:

-

Background Control: Medium only.

-

Spontaneous LDH Release: Untreated cells.

-

Maximum LDH Release: Cells treated with a lysis solution (e.g., 10% Triton X-100) 30 minutes before the end of the incubation period.[14]

-

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[14]

-

LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[14] Add the LDH reaction mixture (containing substrate and dye) according to the manufacturer's instructions.

-

Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[14] Measure the absorbance at 490 nm.

-

Calculation: Percent cytotoxicity is calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the determined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[7]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[7]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7]

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[15] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA.[15][16]

Protocol:

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.[17]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

Potential Mechanisms of Action: Apoptosis Signaling Pathways

A common mechanism of cytotoxicity for anticancer compounds is the induction of apoptosis. Apoptosis is a form of programmed cell death that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.[18]

Intrinsic and Extrinsic Apoptosis Pathways

The diagrams below illustrate the key components and interactions of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

This technical guide provides a robust and systematic approach for the initial in vitro evaluation of the cytotoxic potential of this compound. By employing a standardized panel of assays for cytotoxicity, apoptosis, and cell cycle analysis, researchers can effectively characterize the compound's biological activity and determine its promise for further development as a potential anticancer agent. The provided protocols and data presentation formats are intended to ensure consistency and facilitate the clear interpretation of experimental outcomes.

References

- 1. Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells [ijbms.mums.ac.ir]

- 2. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. LDH cytotoxicity assay [protocols.io]

- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 17. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 18. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

Methodological & Application

Application Notes and Protocols for 4-(5-methylfuran-2-yl)thiazol-2-amine in Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anticancer effects. Their derivatives have been shown to target various cancer-related pathways, inducing apoptosis, cell cycle arrest, and inhibiting key enzymes involved in tumor progression. The compound 4-(5-methylfuran-2-yl)thiazol-2-amine combines the thiazole ring with a 5-methylfuran moiety, a structural motif also found in other biologically active molecules. This document provides a detailed overview of the potential application of this compound in anticancer drug discovery.

Disclaimer: As of the date of this document, specific experimental data on the anticancer activity of this compound is not extensively available in the public domain. The following application notes, protocols, and data are based on established methodologies for evaluating novel anticancer compounds and on the reported activities of structurally similar furan-thiazole derivatives.

Data Presentation: Illustrative Anticancer Activity of Structurally Related Furan-Thiazole Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various furan-thiazole derivatives against a panel of human cancer cell lines, providing a comparative landscape of their potential efficacy. These values are essential for gauging the potency and selectivity of new compounds.

| Compound Class | Cancer Cell Line | Cell Line Type | Illustrative IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Furan-Thiazole Derivative A | MCF-7 | Breast Adenocarcinoma | 2.57 ± 0.16 | Doxorubicin | 0.98 ± 0.05 |

| HepG2 | Hepatocellular Carcinoma | 7.26 ± 0.44 | Doxorubicin | 1.21 ± 0.09 | |

| A549 | Lung Carcinoma | 5.14 ± 0.32 | Cisplatin | 3.87 ± 0.21 | |

| Furan-Thiazole Derivative B | HT-29 | Colorectal Adenocarcinoma | 1.89 ± 0.11 | 5-Fluorouracil | 4.52 ± 0.28 |

| PC-3 | Prostate Adenocarcinoma | 4.62 ± 0.25 | Docetaxel | 0.01 ± 0.002 | |

| Furan-Thiazole Derivative C | U-87 MG | Glioblastoma | 3.45 ± 0.19 | Temozolomide | 25.5 ± 1.8 |

| K-562 | Chronic Myelogenous Leukemia | 0.98 ± 0.07 | Imatinib | 0.25 ± 0.03 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for the in vitro evaluation of novel anticancer compounds like this compound.

Protocol 1: Synthesis of this compound

A plausible synthetic route for this compound is the Hantzsch thiazole synthesis. This involves the cyclocondensation of an α-haloketone with a thiourea.

Materials:

-

2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one (α-haloketone)

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-bromo-1-(5-methylfuran-2-yl)ethan-1-one (1 mmol) and thiourea (1.2 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

-

Reflux the reaction mixture for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure this compound.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-